molecular formula C5H14Cl2N2 B3236200 1,1-Bis(aminomethyl)cyclopropane dihydrochloride CAS No. 136476-40-9

1,1-Bis(aminomethyl)cyclopropane dihydrochloride

Cat. No.: B3236200
CAS No.: 136476-40-9
M. Wt: 173.08
InChI Key: VLTSAMBXEWLYEC-UHFFFAOYSA-N
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Description

1,1-Bis(aminomethyl)cyclopropane dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2. It is a cyclopropane derivative featuring two aminomethyl groups attached to the same carbon atom in the cyclopropane ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride typically involves the reaction of cyclopropane derivatives with aminomethylating agents. One common method is the reaction of cyclopropane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(aminomethyl)cyclopropane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, amine oxides, and reduced amine compounds.

Scientific Research Applications

1,1-Bis(aminomethyl)cyclopropane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclopropane ring’s strained structure also contributes to its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(hydroxymethyl)cyclopropane: Similar structure but with hydroxymethyl groups instead of aminomethyl groups.

    Cyclopropane derivatives: Various cyclopropane compounds with different substituents.

Uniqueness

1,1-Bis(aminomethyl)cyclopropane dihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties compared to other cyclopropane derivatives

Properties

IUPAC Name

[1-(aminomethyl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-3-5(4-7)1-2-5;;/h1-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTSAMBXEWLYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Reactant of Route 2
1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Reactant of Route 3
1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Reactant of Route 4
1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Reactant of Route 5
1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Reactant of Route 6
1,1-Bis(aminomethyl)cyclopropane dihydrochloride

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